molecular formula C93H159N35O24 B10787922 Protein Kinase C (19-36)

Protein Kinase C (19-36)

Cat. No.: B10787922
M. Wt: 2151.5 g/mol
InChI Key: NHCJMYZDRROLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein Kinase C (19-36) is a synthetic peptide inhibitor of protein kinase C, a family of serine/threonine kinases involved in various cellular processes. This peptide is designed to mimic the pseudosubstrate region of protein kinase C, thereby inhibiting its activity. Protein kinase C plays a crucial role in signal transduction pathways, influencing cell proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protein Kinase C (19-36) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Resin Preparation: The synthesis begins with the attachment of the C-terminal amino acid to a solid resin.

    Coupling: Each subsequent amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Protein Kinase C (19-36) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification, ensuring the peptide’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Protein Kinase C (19-36) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role as an inhibitor of protein kinase C.

Common Reagents and Conditions:

    Phosphorylation: This reaction typically involves adenosine triphosphate (ATP) as the phosphate donor and occurs in the presence of magnesium ions.

    Dephosphorylation: Protein phosphatases catalyze the removal of phosphate groups, often requiring divalent metal ions like magnesium or manganese.

Major Products: The primary product of these reactions is the phosphorylated or dephosphorylated form of Protein Kinase C (19-36), which influences its inhibitory activity .

Scientific Research Applications

Protein Kinase C (19-36) has numerous applications in scientific research:

    Chemistry: It is used to study the phosphorylation and dephosphorylation mechanisms of protein kinase C.

    Biology: Researchers use this peptide to investigate the role of protein kinase C in cellular processes such as signal transduction, cell proliferation, and apoptosis.

    Medicine: Protein Kinase C (19-36) is employed in the development of therapeutic strategies targeting diseases like cancer, where protein kinase C plays a significant role.

    Industry: The peptide is used in the production of diagnostic kits and assays to measure protein kinase C activity.

Mechanism of Action

Protein Kinase C (19-36) exerts its effects by mimicking the pseudosubstrate region of protein kinase C. This region binds to the active site of protein kinase C, preventing the phosphorylation of its natural substrates. The inhibition of protein kinase C activity disrupts various signaling pathways, leading to altered cellular responses. Key molecular targets include diacylglycerol and phosphatidylserine, which are essential for protein kinase C activation .

Comparison with Similar Compounds

    Staurosporine: A potent inhibitor of protein kinases, including protein kinase C.

    Bryostatin: Modulates protein kinase C activity and has potential therapeutic applications.

    Rottlerin: Initially thought to be a specific inhibitor of protein kinase C delta, but later found to have broader effects.

Uniqueness: Protein Kinase C (19-36) is unique in its specificity as a pseudosubstrate inhibitor, making it a valuable tool for studying protein kinase C without the off-target effects seen with other inhibitors .

Properties

Molecular Formula

C93H159N35O24

Molecular Weight

2151.5 g/mol

IUPAC Name

4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)

InChI Key

NHCJMYZDRROLEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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